N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide
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Overview
Description
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Methylphenyl Group: The 3-methylphenyl group is introduced via a substitution reaction, often using a suitable halide and a base.
Formation of the Benzamide Moiety: The benzamide group is formed by reacting the oxadiazole intermediate with 4-nitrobenzoic acid or its derivatives in the presence of coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often used to facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the nitro group results in the corresponding amine.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its potential biological activities.
Materials Science: The compound can be used in the design of new materials with specific electronic or optical properties.
Biological Research: It can serve as a probe or tool compound in various biochemical assays to study enzyme activities or cellular processes.
Industrial Applications: The compound can be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide is not fully understood, but it is believed to interact with specific molecular targets within cells. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The oxadiazole ring may also play a role in binding to specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide
- N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide
- N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-amino-N-(propan-2-yl)benzamide
Uniqueness
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide is unique due to the specific combination of functional groups and the oxadiazole ring, which confer distinct chemical and biological properties. The presence of both a nitro group and an oxadiazole ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H20N4O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-nitro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C20H20N4O4/c1-13(2)23(20(25)15-7-9-17(10-8-15)24(26)27)12-18-21-19(22-28-18)16-6-4-5-14(3)11-16/h4-11,13H,12H2,1-3H3 |
InChI Key |
PQYGLVLKMDLWFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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